molecular formula C17H15BrN2O3S B11952957 Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 853313-90-3

Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B11952957
CAS No.: 853313-90-3
M. Wt: 407.3 g/mol
InChI Key: LVIOGMKKKFHDJL-UHFFFAOYSA-N
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Description

Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that combines a bromophenyl group, a furan ring, and a thioxo-pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to introduce the bromine atom.

    Furan Ring Formation: The bromophenyl intermediate undergoes a cyclization reaction to form the furan ring.

    Pyrimidine Ring Formation: The furan intermediate is then reacted with appropriate reagents to form the pyrimidine ring, incorporating the thioxo group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with molecular targets in biological systems. The bromophenyl and furan rings may facilitate binding to specific proteins or enzymes, while the thioxo-pyrimidine moiety can participate in redox reactions. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(5-(2-chlorophenyl)-2-furyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • Methyl 4-(5-(2-fluorophenyl)-2-furyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness

Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The combination of the bromophenyl group with the furan and thioxo-pyrimidine moieties provides a distinct chemical profile that can be leveraged in various applications.

Properties

CAS No.

853313-90-3

Molecular Formula

C17H15BrN2O3S

Molecular Weight

407.3 g/mol

IUPAC Name

methyl 4-[5-(2-bromophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H15BrN2O3S/c1-9-14(16(21)22-2)15(20-17(24)19-9)13-8-7-12(23-13)10-5-3-4-6-11(10)18/h3-8,15H,1-2H3,(H2,19,20,24)

InChI Key

LVIOGMKKKFHDJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(O2)C3=CC=CC=C3Br)C(=O)OC

Origin of Product

United States

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